Regioselectivity Control in Reissert-Kaufmann-Type Cyanation: 2-Position vs. 6-Position
In the Reissert-Kaufmann-type reaction of N-methoxy-4-nitropyridinium methylsulfates, the cyano group is exclusively introduced at the 2-position, yielding 2-cyano-4-nitropyridines in satisfactory yields. In contrast, when 3-methyl-4-nitropyridine N-oxide is employed as the starting material, cyanation occurs at the 2-position instead of the 6-position due to the hyperconjugation effect of the 3-methyl group [1]. This demonstrates that the substitution pattern on the pyridine N-oxide ring directly determines the regiochemical outcome of nucleophilic attack.
| Evidence Dimension | Regioselectivity of cyanation |
|---|---|
| Target Compound Data | Cyano group introduced at the 2-position |
| Comparator Or Baseline | 3-Methyl-4-nitropyridine N-oxide: Cyano group introduced at the 2-position; Unsubstituted 4-nitropyridine N-oxide: Cyano group introduced at the 2- or 6-position depending on conditions |
| Quantified Difference | Exclusive 2-substitution for the target compound class vs. potential 6-substitution for other analogs |
| Conditions | Reissert-Kaufmann-type reaction of N-methoxy-4-nitropyridinium methylsulfates |
Why This Matters
This exclusive regioselectivity ensures the generation of a single, predictable isomer for downstream applications, avoiding costly purification steps and yield losses associated with isomer mixtures.
- [1] Eizo Matsumura, Masahiro Ariga, Takahiko Ohfuji. Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan, 1970, 43(10): 3210-3214. View Source
